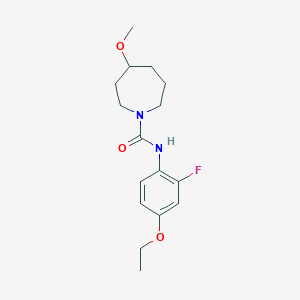![molecular formula C16H21N3O2S B6976687 N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide](/img/structure/B6976687.png)
N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the thiadiazole intermediate with 3-methyl-2-hydroxybenzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitrobenzamides and halobenzamides.
Aplicaciones Científicas De Investigación
N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The pathways involved may include the inhibition of DNA synthesis or the disruption of cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-3-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
- N-ethyl-3-methyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
- N-ethyl-3-methyl-2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)methoxy]benzamide
Uniqueness
N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide is unique due to the presence of the propan-2-yl group on the thiadiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets, making it a more potent compound compared to its analogs.
Propiedades
IUPAC Name |
N-ethyl-3-methyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-5-17-15(20)12-8-6-7-11(4)14(12)21-9-13-18-19-16(22-13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCIISXGBNYNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1OCC2=NN=C(S2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976614.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(1-phenylpyrazol-3-yl)methanamine](/img/structure/B6976622.png)
![1-(4-ethylphenyl)-N-[(3-ethyltriazol-4-yl)methyl]methanamine](/img/structure/B6976623.png)
![N-[4-[4-[(5,5-dimethyloxolan-3-yl)amino]piperidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B6976630.png)
![3-[2-(Cycloheptylamino)ethylcarbamoyl]benzoic acid](/img/structure/B6976631.png)
![N-[(3-ethyltriazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)methanamine](/img/structure/B6976646.png)
![N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-5,5-dimethyloxolan-3-amine](/img/structure/B6976651.png)
![5,5-dimethyl-N-[1-(4-methylphenyl)sulfonylpropan-2-yl]oxolan-3-amine](/img/structure/B6976663.png)
![5,5-dimethyl-N-[[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl]oxolan-3-amine](/img/structure/B6976664.png)
![1-(2-Bromophenyl)-2-[(3-ethyltriazol-4-yl)methylamino]ethanol](/img/structure/B6976667.png)
![4-Bromo-2-[[(3-ethyltriazol-4-yl)methylamino]methyl]phenol](/img/structure/B6976680.png)
![3-methyl-N-phenyl-N-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6976695.png)
![1-Phenyl-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methyl]pyrazol-3-one](/img/structure/B6976701.png)
